molecular formula C17H20N4O4S B2639716 (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-(morpholinosulfonyl)phenyl)methanone CAS No. 2034237-39-1

(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-(morpholinosulfonyl)phenyl)methanone

Cat. No.: B2639716
CAS No.: 2034237-39-1
M. Wt: 376.43
InChI Key: LIPCGIVTULCVMP-UHFFFAOYSA-N
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Description

The compound (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-(morpholinosulfonyl)phenyl)methanone is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique combination of structural motifs that lend it interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route starts with the preparation of pyrazolopyrazine core, followed by functionalization with the morpholinosulfonyl phenyl moiety. Key reactions include:

  • Cyclization: to form the pyrazolopyrazine core.

  • Sulfonylation: using morpholinosulfonyl chloride.

  • Ketone formation: via Friedel-Crafts acylation.

Industrial Production Methods

In an industrial setting, the production process may be scaled up using continuous flow reactors to ensure consistency and efficiency. Optimized reaction conditions include controlled temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The compound can undergo oxidation reactions, resulting in the formation of corresponding sulfoxides or sulfones.

  • Reduction: : Reduction may yield alcohol or amine derivatives, depending on the functional group being targeted.

  • Substitution: : Electrophilic or nucleophilic substitution reactions can occur on the phenyl ring or the pyrazolopyrazine core.

Common Reagents and Conditions

  • Oxidation: : Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide.

  • Reduction: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution: : Halogenating agents (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alkoxides).

Major Products Formed

  • Oxidation: : Sulfoxides, sulfones.

  • Reduction: : Alcohols, amines.

  • Substitution: : Halogenated or nucleophilically substituted derivatives.

Scientific Research Applications

This compound holds promise in various research applications due to its structural versatility and biological activity.

Chemistry

  • Catalysis: : Used as a ligand in transition metal catalysis.

  • Organic Synthesis: : Intermediate in the synthesis of more complex molecules.

Biology

  • Enzyme Inhibition: : Potential inhibitor of certain enzymes, useful in biochemical studies.

  • Fluorescence Labeling: : Used as a probe in fluorescence microscopy due to its unique spectral properties.

Medicine

  • Drug Development: : Scaffold for the development of pharmaceuticals targeting specific proteins or pathways.

  • Antimicrobial Activity: : Exhibits activity against certain bacterial strains.

Industry

  • Polymer Science: : Used in the synthesis of novel polymers with unique properties.

  • Material Science: : Component in the development of advanced materials with specific electronic or optical properties.

Comparison with Similar Compounds

When compared to similar compounds, (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-(morpholinosulfonyl)phenyl)methanone stands out due to its unique combination of structural features and functional groups.

Similar Compounds

  • (6,7-dihydropyrazolo[1,5-a]pyrazin-5-yl)(4-sulfamoylphenyl)methanone

  • (6,7-dihydropyrazolo[1,5-a]pyrazin-5-yl)(4-(piperidinosulfonyl)phenyl)methanone

  • (6,7-dihydropyrazolo[1,5-a]pyrazin-5-yl)(4-(dimethylsulfamoyl)phenyl)methanone

These compounds share the pyrazolopyrazine core but differ in the substituents on the phenyl ring, which influences their chemical behavior and applications.

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Properties

IUPAC Name

6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl-(4-morpholin-4-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4S/c22-17(19-7-8-21-15(13-19)5-6-18-21)14-1-3-16(4-2-14)26(23,24)20-9-11-25-12-10-20/h1-6H,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIPCGIVTULCVMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CN1C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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